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Compound of Interest

Compound Name:
2,4,5-Trifluoro-3-methylbenzoic

acid

Cat. No.: B040952 Get Quote

An In-Depth Technical Guide to 2,4,5-Trifluoro-3-methylbenzoic Acid: Properties, Analysis,

and Synthetic Considerations

Introduction
2,4,5-Trifluoro-3-methylbenzoic acid is a highly functionalized aromatic compound of

significant interest to researchers in medicinal chemistry and materials science. As a fluorinated

building block, it offers a unique combination of substituents that can be leveraged to modulate

the physicochemical and pharmacological properties of target molecules. The strategic

placement of three electron-withdrawing fluorine atoms and an electron-donating methyl group

on the benzoic acid scaffold creates a versatile intermediate for advanced synthesis.

This guide provides a comprehensive technical overview of 2,4,5-Trifluoro-3-methylbenzoic
acid, with a primary focus on its molecular weight and the empirical methods for its verification.

It is intended for an audience of researchers, scientists, and drug development professionals,

offering field-proven insights into its synthesis, analytical validation, and safe handling. The

narrative moves beyond simple data presentation to explain the causality behind experimental

choices, ensuring a robust and self-validating understanding of this important chemical entity.

Core Physicochemical Properties
The foundational characteristics of a chemical compound dictate its behavior in both chemical

and biological systems. For 2,4,5-Trifluoro-3-methylbenzoic acid, the molecular weight is a
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critical parameter for stoichiometric calculations in synthesis, for characterization by mass

spectrometry, and for computational modeling.

The molecular formula for this compound is C₈H₅F₃O₂.[1] Based on the atomic masses of its

constituent elements (Carbon, Hydrogen, Fluorine, and Oxygen), the calculated molecular

weight is a precise value that serves as a benchmark for experimental verification.

Property Value Source

Molecular Formula C₈H₅F₃O₂ [1]

Molecular Weight 190.12 g/mol [1]

CAS Number 112822-85-2 [1]

Canonical SMILES
CC1=C(C(=C(C=C1F)F)C(=O)

O)F
N/A

The Strategic Role of Fluorination in Modern Drug
Discovery
The inclusion of fluorine in bioactive molecules is a widely adopted strategy in medicinal

chemistry to enhance a compound's pharmacological profile. In the structure of 2,4,5-Trifluoro-
3-methylbenzoic acid, the trifluoro-substitution pattern is not arbitrary; it is designed to confer

specific advantages.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to

metabolic cleavage by cytochrome P450 enzymes. This can increase the in-vivo half-life of a

drug candidate, a highly desirable trait.[2]

Lipophilicity and Permeability: Fluorine is the most electronegative element, yet a single

fluorine substitution can increase a molecule's lipophilicity (its ability to dissolve in fats and

lipids). This enhancement can improve absorption and membrane permeability, which is

crucial for drug efficacy.[2]

Binding Affinity: The fluorine atoms can alter the electronic distribution of the aromatic ring,

influencing pKa and enabling unique interactions (such as hydrogen bonds or dipole-dipole
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interactions) with target proteins, potentially increasing binding affinity and potency.

The methyl group provides an additional point for synthetic modification through reactions like

benzylic bromination, allowing for the construction of more complex molecular architectures.[2]

This combination of features makes 2,4,5-Trifluoro-3-methylbenzoic acid a valuable starting

material for developing novel therapeutics in areas such as oncology, inflammation, and

infectious diseases.[2]

Illustrative Synthetic Pathway
The synthesis of highly substituted aromatic compounds like 2,4,5-Trifluoro-3-methylbenzoic
acid requires a multi-step approach. While numerous specific routes exist, a common strategy

involves the sequential functionalization of a less complex starting material. The following

workflow illustrates a plausible pathway, demonstrating the logical progression from a simple

toluene derivative to the final product. A key patent in the field describes a general method for

producing related compounds that involves steps such as nitration, fluorination, reduction, and

Friedel-Crafts reactions.[3]
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Fig 1. A conceptual workflow for the synthesis of 2,4,5-Trifluoro-3-methylbenzoic acid.
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Protocol: Side-Chain Oxidation to Carboxylic Acid (Step
6)
This protocol details the final oxidation step, a critical transformation to yield the target benzoic

acid. The choice of a strong oxidizing agent like potassium permanganate (KMnO₄) is

deliberate, as it is effective for converting an alkyl side-chain on an aromatic ring to a carboxylic

acid.

Materials:

Precursor from Step 5 (e.g., 1-acetyl-2,4,5-trifluoro-3-methylbenzene)

Potassium permanganate (KMnO₄)

Sodium carbonate (Na₂CO₃)

Deionized water

Hydrochloric acid (HCl), concentrated

Sodium bisulfite (NaHSO₃)

Diethyl ether (for extraction)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer,

dissolve the precursor and sodium carbonate in deionized water.

Oxidation: Gently heat the mixture to reflux. Add potassium permanganate portion-wise over

2-3 hours. The reaction is exothermic and the purple color of the permanganate will

disappear as it is consumed. Causality: The heat provides the activation energy for the

oxidation, and the portion-wise addition controls the reaction rate and temperature.

Quenching: After the addition is complete, continue refluxing until the purple color has

completely vanished. Cool the mixture to room temperature. The appearance of a brown
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manganese dioxide (MnO₂) precipitate is expected.

Workup: Filter the mixture to remove the MnO₂ precipitate. To the filtrate, carefully add

sodium bisulfite to destroy any remaining KMnO₄.

Acidification: Cool the filtrate in an ice bath and acidify with concentrated HCl until the pH is

~1-2. The white precipitate of 2,4,5-Trifluoro-3-methylbenzoic acid should form. Causality:

The carboxylic acid is soluble in its salt form (carboxylate) under basic conditions.

Acidification protonates the carboxylate, causing the neutral, less soluble acid to precipitate.

Extraction & Drying: Collect the precipitate by vacuum filtration. For any product remaining in

the filtrate, perform a liquid-liquid extraction with diethyl ether. Combine the organic extracts,

wash with brine, and dry over anhydrous magnesium sulfate.

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield

the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can

be performed for further purification.

Analytical Verification and Quality Control
Confirming the identity, purity, and molecular weight of the synthesized product is paramount. A

multi-technique approach ensures a self-validating system, providing orthogonal data points

that build confidence in the result.
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Fig 2. Workflow for the analytical validation of 2,4,5-Trifluoro-3-methylbenzoic acid.

Protocol: Purity and Identity by HPLC
High-Performance Liquid Chromatography (HPLC) is an essential technique for determining

the purity of a compound and providing presumptive evidence of its identity.

Instrumentation & Conditions:

HPLC System: A standard system with a pump, autosampler, column oven, and a Diode

Array Detector (DAD) or UV detector.
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Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent

A). Causality: The formic acid helps to keep the benzoic acid in its protonated state, ensuring

sharp, symmetrical peaks.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Column Temperature: 30 °C.

Procedure:

Standard Preparation: Accurately weigh and dissolve a reference standard of 2,4,5-
Trifluoro-3-methylbenzoic acid in the mobile phase to create a stock solution of known

concentration (e.g., 1 mg/mL).

Sample Preparation: Prepare the synthesized sample in the same manner.[4]

Analysis: Inject both the standard and sample solutions into the HPLC system.

Data Interpretation:

Identity: The retention time of the major peak in the sample chromatogram should match

that of the reference standard.

Purity: The purity is calculated based on the area of the main peak as a percentage of the

total area of all peaks in the chromatogram.

Definitive Molecular Weight Confirmation by Mass
Spectrometry (MS)
While HPLC suggests identity, Mass Spectrometry provides direct evidence of the molecular

weight. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Procedure:
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The sample is introduced into the mass spectrometer, typically after separation by LC.

In the ion source (e.g., Electrospray Ionization - ESI), the molecules are charged. In negative

ion mode, the benzoic acid will deprotonate to form [M-H]⁻.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Expected Result: For 2,4,5-Trifluoro-3-methylbenzoic acid (MW = 190.12), the primary ion

observed in negative mode ESI would be at an m/z of 189.11. This corresponds to the

molecule having lost a proton ([C₈H₅F₃O₂ - H]⁻). Observing this ion provides definitive

confirmation of the molecular weight.

Safety and Handling
As with any laboratory chemical, proper handling of 2,4,5-Trifluoro-3-methylbenzoic acid is

essential. While a specific, comprehensive safety data sheet (SDS) for this exact compound is

not widely available in the search results, data for structurally similar fluorinated acids provides

guidance.

General Hazards: Similar compounds are classified as irritants. They can cause skin and

serious eye irritation, and may cause respiratory irritation.[5]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety glasses or goggles, and a lab coat.[5][6]

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to

avoid breathing dust or vapors.[5] Avoid contact with skin and eyes. Wash hands thoroughly

after handling.[6]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[7]

Conclusion
2,4,5-Trifluoro-3-methylbenzoic acid is a valuable chemical intermediate whose utility is

defined by its precise molecular structure and corresponding molecular weight of 190.12 g/mol

. This guide has provided a holistic framework for understanding this compound, moving from
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its fundamental physicochemical properties to the strategic rationale for its use in drug

development. By presenting detailed, causality-driven protocols for its synthesis and multi-

faceted analytical verification, this document establishes a self-validating system of knowledge.

Adherence to the described analytical workflows, particularly the orthogonal use of HPLC and

Mass Spectrometry, ensures the unambiguous confirmation of the compound's identity and

purity, which is the cornerstone of reproducible and reliable scientific research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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